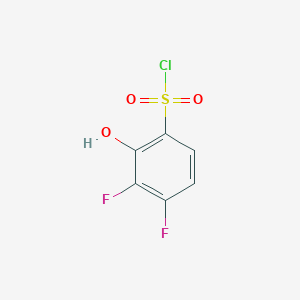

3,4-二氟-2-羟基苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfone compounds is detailed in the second paper, where 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through an alkylation/oxidation sequence . Although the exact synthesis of 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride is not described, similar methods could potentially be applied, with appropriate modifications to account for the different substitution pattern and the presence of the hydroxyl group.

Molecular Structure Analysis

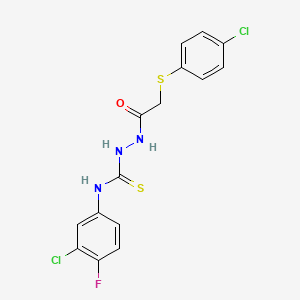

The molecular structure of 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride would include a benzene ring with two fluorine atoms and a hydroxyl group attached, as well as a sulfonyl chloride group. The presence of electronegative fluorine atoms would likely influence the electron density of the aromatic ring and could affect the reactivity of the compound, particularly in electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

The first paper discusses a chromogenic system involving a dichloro-hydroxybenzene sulfonic acid . While this system does not directly involve 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride, it suggests that hydroxybenzene sulfonic acids can participate in colorimetric assays, indicating potential reactivity of the hydroxyl and sulfonic acid groups in related compounds. The sulfone group in the second paper is used in the Julia-Kocienski olefination reaction, which could imply that the sulfonyl chloride in 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride might also be reactive in certain carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

The third paper provides information on the sulfonation of dihydroxybenzene and its ethers . While 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride is not a direct subject of the study, the sulfonation reactions discussed indicate that the position of substituents on the benzene ring can significantly influence the outcome of such reactions. This could suggest that the physical and chemical properties of 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride would be affected by the presence of the fluorine atoms and the hydroxyl group, potentially altering its solubility, acidity, and reactivity compared to other benzene sulfonates.

科学研究应用

复杂分子的合成和表征

研究人员已开发出使用多氟烷氧基磺酰邻苯二甲腈和相应的锌和钴酞菁合成复杂分子的方法。该过程涉及二氰基苯-4-磺酰氯与多氟醇的反应,导致形成多氟烷氧基磺酰苯。这些化合物对于研究酞菁配合物的电子性质至关重要,揭示了多氟烷氧基磺酰基团对配合物分子轨道稳定的作用 (Kondratenko 等人,1999)。

高纯度化学中间体的开发

磺酰氯衍生物在指导氟取代中的使用促进了高纯度化学中间体(如 1-氯-2,6-二氟苯)的制备。该工艺对于生产农业和制药应用中的活性成分至关重要,展示了磺酰氯衍生物在提高关键化学产品的纯度和收率方面的作用 (Moore,2003)。

环境应用和可降解性研究

对与 3,4-二氟-2-羟基苯-1-磺酰氯在结构上相关的化合物 p-全氟壬氧基苯磺酸钠 (OBS) 的可降解性进行了研究,作为全氟辛烷磺酸 (PFOS) 等持久性有机污染物的替代品。与其他全氟化学品相比,OBS 显示出更好的环境可降解性,这表明在设计更环保的化学品时结构考虑的重要性 (Bao 等人,2017)。

有机化学的进展

有机化学的研究导致了合成氟化化合物的新方法的开发,包括涉及磺酰氯衍生物的方法。这些方法促进了合成在各种工业和制药领域具有潜在应用的复杂分子的合成,说明了磺酰氯衍生物在现代化学中的多功能性和重要性 (Stavber & Stavber,2010)。

安全和危害

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3,4-difluoro-2-hydroxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSLDYTJKDTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)

![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)

![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)